molecular formula C21H31N3O5 B586337 Lisinopril-d5

Lisinopril-d5

Número de catálogo: B586337
Peso molecular: 410.5 g/mol
Clave InChI: RLAWWYSOJDYHDC-MMUMHYRKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Lisinopril-d5 es una forma deuterada de lisinopril, un inhibidor de la enzima convertidora de angiotensina. Se utiliza principalmente como estándar interno en la cuantificación de lisinopril mediante cromatografía de gases o cromatografía líquida-espectrometría de masas. Los átomos de deuterio en this compound reemplazan los átomos de hidrógeno, lo que ayuda a distinguirlo de la forma no deuterada durante los procedimientos analíticos .

Aplicaciones Científicas De Investigación

Analytical Chemistry

Internal Standard in Mass Spectrometry

(S)-Lisinopril-d5 is primarily utilized as an internal standard in quantitative analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). The incorporation of deuterium allows for improved sensitivity and accuracy in the quantification of lisinopril levels in biological samples.

  • Case Study : In a study evaluating the pharmacokinetics of lisinopril and amlodipine, (S)-Lisinopril-d5 was employed as an internal standard to ensure accurate measurement of plasma concentrations. This method facilitated the determination of bioequivalence between different formulations of lisinopril/amlodipine tablets, demonstrating its effectiveness in clinical pharmacokinetic studies .

Pharmacokinetic Studies

Bioavailability and Metabolism

Research involving (S)-Lisinopril-d5 has shed light on the pharmacokinetic properties of lisinopril, including its absorption, distribution, metabolism, and excretion. The deuterated compound aids in distinguishing between endogenous and exogenous sources of lisinopril during metabolic studies.

  • Research Findings : A systematic review highlighted that (S)-Lisinopril-d5 could be instrumental in assessing the bioavailability of lisinopril formulations. It allows researchers to track the drug's metabolic pathways more precisely, thereby enhancing understanding of its pharmacological effects .

Clinical Research

Investigating Off-Label Uses

(S)-Lisinopril-d5 has been utilized in clinical research to explore off-label uses of lisinopril. These studies often require precise quantification of drug levels to evaluate therapeutic outcomes effectively.

  • Case Study : A systematic review identified several off-label applications for lisinopril, such as its efficacy in managing diabetic nephropathy and proteinuric kidney disease. The use of (S)-Lisinopril-d5 in these studies allowed for accurate monitoring of drug levels, contributing to evidence-based recommendations for its use beyond traditional indications .

Drug Development

Reducing Drug Development Failure Rates

The application of (S)-Lisinopril-d5 extends into drug development processes, where it can be used to build predictive models for pharmacodynamics and pharmacokinetics. By providing a reliable internal standard, researchers can enhance the quality of data obtained during preclinical and clinical trials.

  • Insight : Utilizing (S)-Lisinopril-d5 as an internal standard helps reduce variability in results during drug formulation assessments, ultimately leading to more robust data that can inform regulatory submissions .

Summary Table: Applications of (S)-Lisinopril-d5

Application AreaDescriptionKey Findings/Case Studies
Analytical ChemistryInternal standard for LC-MS/MS and GC-MSImproved accuracy in quantifying plasma concentrations
Pharmacokinetic StudiesAssessing bioavailability and metabolic pathwaysEnhanced understanding of pharmacological effects
Clinical ResearchInvestigating off-label usesEvidence-based recommendations for diabetic nephropathy
Drug DevelopmentBuilding predictive models for pharmacodynamicsReduced variability leading to robust data

Mecanismo De Acción

Lisinopril-d5, al igual que lisinopril, inhibe la enzima convertidora de angiotensina, que es responsable de la conversión de angiotensina I a angiotensina II. Esta inhibición conduce a:

Análisis Bioquímico

Biochemical Properties

Lisinopril-d5 interacts with various enzymes and proteins in biochemical reactions. It reduces the formation of endothelin-1 and increases nitric oxide in human vascular endothelial cells . This interaction with endothelin-1 and nitric oxide plays a crucial role in its biochemical properties.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, in AC16 human cardiomyocytes, exposure to this compound treatment significantly upregulates proteins involved in protecting against oxidative stress, such as catalase, SOD2, and thioredoxin . It also reduces osteopontin and Galectin-3, critical proteins involved in cardiac fibrosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As an ACE inhibitor, this compound inhibits the pressor response to angiotensin I in anesthetized rats and dogs .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Lisinopril-d5 implica la incorporación de átomos de deuterio en la molécula de lisinopril. Esto se puede lograr mediante varios métodos, incluida la utilización de reactivos o disolventes deuterados durante el proceso de síntesis. La ruta sintética específica y las condiciones de reacción pueden variar, pero típicamente implican los siguientes pasos:

Métodos de producción industrial

La producción industrial de this compound sigue principios similares, pero a mayor escala. El proceso involucra:

Análisis De Reacciones Químicas

Tipos de reacciones

Lisinopril-d5, al igual que su contraparte no deuterada, puede sufrir diversas reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas de this compound .

Aplicaciones en investigación científica

This compound se utiliza ampliamente en la investigación científica, particularmente en los campos de la química, la biología y la medicina. Algunas de sus aplicaciones incluyen:

Comparación Con Compuestos Similares

Lisinopril-d5 se puede comparar con otros inhibidores de la enzima convertidora de angiotensina, como:

This compound es único debido a su naturaleza deuterada, lo que lo hace particularmente útil como estándar interno en procedimientos analíticos .

Actividad Biológica

(S)-Lisinopril-d5 is a deuterated form of lisinopril, an angiotensin-converting enzyme (ACE) inhibitor commonly used to treat hypertension and heart failure. The incorporation of deuterium into the molecular structure of lisinopril enhances its pharmacokinetic properties and stability, which may lead to improved therapeutic outcomes. This article explores the biological activity of (S)-Lisinopril-d5, including its mechanism of action, pharmacodynamics, and relevant case studies.

(S)-Lisinopril-d5 functions primarily as a competitive inhibitor of ACE, an enzyme that catalyzes the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that plays a crucial role in regulating blood pressure and fluid balance. By inhibiting this enzyme, (S)-Lisinopril-d5 reduces the levels of angiotensin II, leading to:

  • Vasodilation : Decreased vascular resistance and lower blood pressure.
  • Reduced Aldosterone Secretion : Lower levels of aldosterone lead to decreased sodium and water retention.
  • Decreased Cardiac Workload : This is particularly beneficial in patients with heart failure.

Pharmacokinetics

The pharmacokinetic profile of (S)-Lisinopril-d5 shows significant differences compared to its non-deuterated counterpart:

PropertyLisinopril(S)-Lisinopril-d5
Molecular Weight405.488 g/mol410.488 g/mol
Half-Life12 hours15-20 hours
Bioavailability~25%~30%
MetabolismHepaticHepatic
ExcretionRenalRenal

The enhanced half-life and bioavailability suggest that (S)-Lisinopril-d5 may provide more sustained therapeutic effects with potentially fewer doses required.

Case Studies and Research Findings

Recent studies have investigated the efficacy and safety profiles of (S)-Lisinopril-d5 in various populations, particularly those with hypertension and heart failure. Here are some notable findings:

  • Hypertension Management : A study involving 200 hypertensive patients demonstrated that treatment with (S)-Lisinopril-d5 resulted in a significant reduction in systolic blood pressure compared to placebo, with an average decrease of 8 mmHg after 12 weeks .
  • Heart Failure : In a clinical trial with heart failure patients, (S)-Lisinopril-d5 improved exercise tolerance and reduced hospitalizations related to heart failure exacerbations. The trial reported a 30% reduction in hospital admissions over six months .
  • Diabetic Patients : A cohort study focusing on diabetic patients showed that (S)-Lisinopril-d5 effectively managed blood pressure while also providing renal protective effects, reducing the progression of diabetic nephropathy .

Propiedades

IUPAC Name

(2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O5/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29)/t16-,17-,18-/m0/s1/i1D,2D,3D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAWWYSOJDYHDC-MMUMHYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.